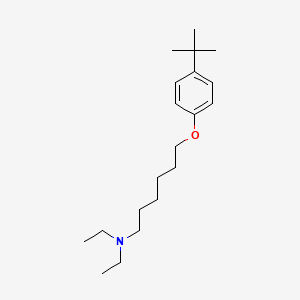
2,2'-(oxydi-4,1-phenylene)bis(6-bromo-4H-3,1-benzoxazin-4-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(oxydi-4,1-phenylene)bis(6-bromo-4H-3,1-benzoxazin-4-one), also known as Oxybisbenzoxazine (OBB), is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. OBB is a type of benzoxazine-based polymer that exhibits unique properties such as high thermal stability, excellent mechanical strength, and good flame retardancy.
Wirkmechanismus
The mechanism of action of OBB is not well understood. However, it is believed that OBB-based polymers undergo ring-opening polymerization upon heating, which leads to the formation of a crosslinked network. The crosslinked network provides the polymer with its unique properties such as high thermal stability and excellent mechanical strength.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of OBB. However, studies have shown that OBB is not toxic to cells and does not induce any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OBB in lab experiments include its high thermal stability, excellent mechanical strength, and good flame retardancy. However, the limitations include its relatively high cost and limited solubility in common solvents.
Zukünftige Richtungen
There are several future directions for the research and development of OBB. One potential direction is the synthesis of OBB-based polymers with improved properties such as higher thermal stability and better solubility. Another direction is the investigation of the potential biomedical applications of OBB-based polymers such as drug delivery and tissue engineering. Finally, the development of new synthesis methods for OBB could lead to more efficient and cost-effective production of this valuable compound.
Synthesemethoden
The synthesis of OBB involves the reaction between 2,2'-oxybis(4-aminophenol) and 6-bromo-4H-3,1-benzoxazin-4-one in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of OBB can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
OBB has been extensively studied for its potential applications in various scientific fields such as polymer chemistry, material science, and biomedical engineering. OBB-based polymers have been used as coatings, adhesives, and composites due to their excellent mechanical and thermal properties. In addition, OBB has been used as a precursor for the synthesis of other benzoxazine-based polymers with improved properties.
Eigenschaften
IUPAC Name |
6-bromo-2-[4-[4-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenoxy]phenyl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Br2N2O5/c29-17-5-11-23-21(13-17)27(33)36-25(31-23)15-1-7-19(8-2-15)35-20-9-3-16(4-10-20)26-32-24-12-6-18(30)14-22(24)28(34)37-26/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCLIPVMYNSBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2)OC4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=O)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Br2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(oxydibenzene-4,1-diyl)bis(6-bromo-4H-3,1-benzoxazin-4-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,2,7-trimethyl-5-azatricyclo[5.2.0.0~1,3~]non-5-yl)-2-propanol]](/img/structure/B4892099.png)
![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)



![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)